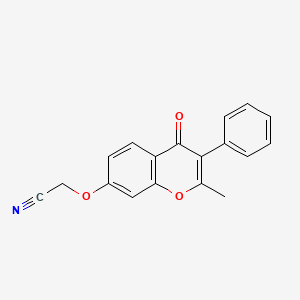

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12-17(13-5-3-2-4-6-13)18(20)15-8-7-14(21-10-9-19)11-16(15)22-12/h2-8,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZXYNFKPXFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-4-oxo-3-phenyl-4H-chromen-7-ol as the starting material.

Reaction with Chloroacetonitrile: The hydroxyl group of the starting material is substituted with a chloroacetonitrile group under basic conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the chromone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

Reduction Products: Derivatives with reduced functional groups.

Substitution Products: Compounds with different substituents on the chromone ring.

Scientific Research Applications

2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used as a probe to study biological systems and pathways.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 6-chloro substituent in increases molecular weight and polarity, which may improve solubility but reduce membrane permeability.

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on related coumarin derivatives reveal:

- Non-Planarity: Substituents like the 2-methyl group induce non-planar geometries, altering π-π stacking interactions and reactivity .

Biological Activity

The compound 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a coumarin backbone, which is known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy against various pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate activity |

| Escherichia coli | 50 | Low activity |

| Candida albicans | 12.5 | Significant activity |

| Methicillin-resistant S. aureus | >100 | Inactive |

Case Studies

- Antibacterial Activity : A study investigating the antibacterial effects of various coumarin derivatives found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The tested compound showed moderate activity against S. aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating its potential as an antibacterial agent .

- Antifungal Activity : Another research highlighted that derivatives like 2-methyl-4-oxo-coumarin showed promising antifungal effects against Candida albicans, with an MIC of 12.5 µg/mL. This suggests that the compound may be effective in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural modifications. The presence of electron-donating groups such as methyl or methoxy has been associated with enhanced antimicrobial properties. Conversely, electron-withdrawing groups can diminish activity.

Key Observations:

Q & A

Basic: What safety protocols are essential for handling 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetonitrile in laboratory settings?

Answer:

- Key Protocols :

- Storage : Store in a cool, dry place (0–6°C) to prevent thermal degradation .

- Handling : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Avoid ignition sources due to flammability risks .

- Emergency Measures : Follow P201 and P202 guidelines (obtain specialized handling instructions and ensure full comprehension of safety protocols before use) .

- Safety Data : Always review Safety Data Sheets (SDS) for toxicity profiles and first-aid measures.

Basic: Which spectroscopic techniques are recommended for characterizing this compound’s structural features?

Answer:

- Primary Methods :

- NMR Spectroscopy : To confirm the chromen-4-one core and acetonitrile substituent positions. Use - and -NMR to verify aromatic protons and carbonyl groups .

- X-ray Crystallography : For resolving crystal packing and stereochemical details, as demonstrated for structurally similar chromen-4-one derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced: How can computational reaction path search methods optimize synthesis routes?

Answer:

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .

- Information Science Integration : Apply machine learning to analyze reaction databases, identifying optimal conditions (e.g., solvent, catalyst) for key steps like chromen-4-one ring formation .

- Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining models .

Advanced: What strategies address contradictions in reported biological activity data for chromen-4-one derivatives?

Answer:

- Analytical Approaches :

- Meta-Analysis : Systematically compare studies to identify confounding variables (e.g., assay conditions, cell lines) .

- Dose-Response Curves : Re-evaluate activity using standardized protocols to isolate structure-activity relationships (SAR) .

- Statistical Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., substituent effects, solubility) .

Basic: What are critical considerations for designing a purification protocol?

Answer:

- Purification Steps :

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from thermogravimetric analysis (TGA) .

- Membrane Technologies : For large-scale purification, explore nanofiltration to remove low-molecular-weight byproducts .

Advanced: How does the acetonitrile group’s electron-withdrawing nature influence reactivity?

Answer:

- Mechanistic Insights :

- Nucleophilic Substitution : The cyano group enhances electrophilicity at adjacent carbons, facilitating reactions with amines or thiols .

- Cyclization Reactions : Stabilizes transition states in intramolecular cyclizations (e.g., forming heterocyclic derivatives) via resonance withdrawal .

- Spectroscopic Signatures : Infrared (IR) spectroscopy can track C≡N stretching vibrations (∼2240 cm) to monitor reaction progress .

Advanced: What computational tools predict the compound’s stability under varying pH conditions?

Answer:

- Tools and Workflows :

- pK Prediction Software : Use ChemAxon or ACD/Labs to estimate acid-base behavior, critical for formulation studies .

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways of the acetonitrile group in aqueous environments .

- Degradation Studies : Couple accelerated stability testing (e.g., 40°C/75% RH) with HPLC-MS to validate computational predictions .

Basic: How to validate the purity of synthesized batches?

Answer:

- Validation Techniques :

- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to quantify impurities (≥95% purity threshold) .

- Elemental Analysis : Confirm elemental composition (C, H, N) matches theoretical values .

- Melting Point Analysis : Compare observed vs. literature values to detect polymorphic contaminants .

Advanced: What role does the chromen-4-one core play in modulating photophysical properties?

Answer:

- Key Findings :

- UV-Vis Absorption : The conjugated π-system in the chromen-4-one core absorbs at ∼300–350 nm, useful for fluorescence-based applications .

- Solvatochromism : Study solvent polarity effects on emission maxima to optimize sensing applications .

- TD-DFT Calculations : Predict excited-state behavior and charge-transfer transitions for tailored photostability .

Advanced: How to resolve synthetic challenges in introducing the phenoxy substituent?

Answer:

- Synthetic Optimization :

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) during coupling reactions .

- Catalytic Systems : Screen palladium or copper catalysts for Ullmann-type aryl ether formation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for temperature-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.